molecular formula C24H27N5O2S B2848991 3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide CAS No. 1112434-69-1

3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide

Cat. No.: B2848991
CAS No.: 1112434-69-1
M. Wt: 449.57
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core with a sulfanyl (S-alkyl) substituent and a branched aliphatic propanamide side chain. Its molecular structure (Figure 1) includes:

  • 1-[(2-Methylphenyl)methyl]sulfanyl group: Introduces lipophilicity and aromatic interactions, which may enhance membrane permeability or target binding.

Properties

IUPAC Name

3-[1-[(2-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-16(2)14-25-21(30)12-13-28-22(31)19-10-6-7-11-20(19)29-23(28)26-27-24(29)32-15-18-9-5-4-8-17(18)3/h4-11,16H,12-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGJVQMSBDLJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the chromane ring with cyclohexylmethyl halides in the presence of a strong base such as sodium hydride.

    Amidation Reaction: The final step involves the reaction of the intermediate product with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound under discussion has been synthesized as part of studies aimed at developing new anticancer agents. Quinazoline derivatives have shown effectiveness against various cancer types due to their ability to inhibit specific kinases involved in tumor growth and metastasis .

Antimicrobial Properties

Compounds containing the quinazoline structure have been evaluated for antimicrobial activity. Studies suggest that modifications in the side chains can enhance their efficacy against bacterial strains. The presence of the sulfanyl group in this compound may also contribute to its antimicrobial properties by interfering with bacterial cell wall synthesis or function .

Neuropharmacological Effects

Some derivatives of quinazoline have been investigated for neuropharmacological effects, including anticonvulsant and neuroprotective activities. The structural components of this compound may allow it to interact with neurotransmitter systems or modulate ion channels, making it a candidate for further exploration in treating neurological disorders .

Synthetic Pathways

The synthesis of 3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide can be achieved through several synthetic routes involving the reaction of 2-methylphenyl methyl sulfide with appropriate quinazoline precursors. The introduction of the triazole ring can be accomplished via cyclization reactions that are well-documented in the literature .

Case Studies

  • Anticancer Activity : A study demonstrated that similar quinazoline derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Neuropharmacological Evaluation : In preclinical trials, compounds with analogous structures were tested for their ability to reduce seizure activity in animal models, showing promise for future development as anticonvulsants .

Mechanism of Action

The mechanism of action of 3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound’s closest analogues (Table 1) share the triazoloquinazolinone scaffold but differ in substituents, significantly altering physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Weight Notable Properties / Activity Source
Target Compound 1-[(2-Methylphenyl)methyl]sulfanyl; N-(2-methylpropyl)propanamide ~478.57* High lipophilicity (predicted); potential kinase inhibition (structural analogy)
2-[(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-chlorophenyl)propanamide (AGN-PC-04HXKS) 4-Chlorophenylamide; benzyl-sulfanyl 489.98 Enhanced halogen-mediated target binding; higher molecular weight
2-[(5-Oxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide (CAS: 871906-93-3) Propenyl group at position 4; simpler amide side chain 329.4 Higher aqueous solubility (45.7 µg/mL at pH 7.4); reduced steric hindrance
Compound 12 (Energy: -7.632684; ) 1H-1,3-Benzodiazolyl-methyl; triazolo[4,3-a]pyridinyl-methyl Not specified Moderate binding energy; dual heterocyclic motifs may confer multi-target activity
Compound 14 (Energy: -7.75727; ) 3-(2-Methyl-2,3-dihydro-1H-inden-2-yl)urea; 4-(methylsulfamoyl)phenethyl Not specified High binding energy (suggesting strong target affinity); urea linkage for H-bonding


*Molecular weight inferred from structural similarity to compound (C24H26N6O3S, MW 478.57).

Impact of Substituents on Bioactivity

  • Sulfanyl Group Modifications :

    • The 2-methylphenylmethyl substituent in the target compound increases lipophilicity (logP ~3.5 predicted) compared to the benzyl (logP ~2.8) or prop-2-enyl (logP ~1.9) groups in analogues . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
    • Halogenated variants (e.g., 4-chlorophenyl in AGN-PC-04HXKS) improve target binding via halogen bonds, as seen in kinase inhibitors .
  • Side Chain Variations: The N-(2-methylpropyl)propanamide group balances steric hindrance and solubility. Shorter chains (e.g., propanamide in CAS 871906-93-3) improve solubility but may reduce target specificity . Urea or benzodiazolyl groups (e.g., Compounds 12 and 14 in ) introduce additional H-bond donors, enhancing affinity for proteases or GPCRs .

Biological Activity

The compound 3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide, also known as L942-0132, belongs to a class of compounds characterized by the triazoloquinazoline scaffold. This compound has attracted attention due to its potential biological activities, including anticancer and antihistaminic effects. This article provides a comprehensive review of its biological activities based on available research findings.

Molecular Formula and Structure

  • Molecular Formula : C24H27N5O2S
  • IUPAC Name : this compound
  • Molecular Weight : 427.56 g/mol

Structural Representation

The compound's structure features a triazole ring fused with a quinazoline moiety and a sulfanyl group attached to a methylphenyl substituent. This complex structure is essential for its biological activity.

Anticancer Activity

Research has shown that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have demonstrated that similar triazole derivatives can inhibit the growth of various cancer cell lines:

Compound Cell Line IC50 Value (μM)
L942-0132HCT-116Not specified
Similar TriazolesMCF-727.3
Similar TriazolesBel-740243.4

Triazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antihistaminic Activity

The compound's structural similarity to known antihistamines suggests potential efficacy in treating allergic reactions. A related study indicated that compounds derived from quinazoline exhibited significant H1-antihistaminic activity with minimal sedation effects compared to standard antihistamines like chlorpheniramine maleate:

Compound Protection (%) Sedation (%)
OT571.707
Chlorpheniramine Maleate70.0933

This profile indicates that L942-0132 may serve as a lead compound for developing new antihistamines with reduced sedative effects .

The biological activity of L942-0132 may be attributed to:

  • Inhibition of Enzymatic Pathways : Compounds similar to L942-0132 have been shown to inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis : The triazole scaffold is known to activate apoptotic pathways in cancer cells.
  • Histamine Receptor Modulation : The structural features allow interaction with H1 receptors leading to antihistaminic effects.

Synthesis and Evaluation

In a study published in Pharmaceutical Biology, researchers synthesized various derivatives of triazole-containing compounds and evaluated their anticancer activity against multiple cell lines. The findings highlighted that modifications in the side chains significantly influenced the potency against cancer cells .

Clinical Implications

Given the promising results from preclinical studies, further investigation into the pharmacokinetics and safety profiles of L942-0132 is warranted. The potential for this compound as an anticancer agent or antihistamine could lead to novel therapeutic options in clinical settings.

Q & A

Q. What are the key steps and challenges in synthesizing this triazoloquinazoline derivative?

The synthesis involves multi-step reactions, starting with cyclization to form the triazoloquinazoline core, followed by sulfanyl group introduction via nucleophilic substitution, and final amide coupling. Critical challenges include optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to prevent side reactions. For example, highlights the use of DMF as a solvent and triethylamine as a base for nucleophilic substitutions, while emphasizes HPLC purification to achieve >95% purity. Key intermediates should be characterized by NMR and MS to confirm structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

A combination of analytical techniques is required:

  • NMR spectroscopy (1H/13C) to confirm proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HR-MS) for molecular weight verification.
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and hydrogen-bonding networks, as noted in for related analogs.
  • HPLC-DAD to assess purity and detect trace impurities .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
  • Antimicrobial testing : Broth microdilution methods against Gram-positive/negative bacteria. and report IC50 values in the µM range for similar compounds, suggesting dose-response validation .

Advanced Research Questions

Q. How can reaction optimization address low yields in sulfanyl group incorporation?

Use Design of Experiments (DoE) to systematically vary:

  • Temperature : Elevated temperatures (80–100°C) for faster kinetics but risk decomposition.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst loading : suggests 10 mol% DBU improves thiolate anion formation.
    Post-reaction, HPLC tracking identifies by-products, and quantum chemical calculations (e.g., DFT) model transition states to refine conditions .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Mitigation strategies include:

  • Cross-validation : Replicate assays in multiple cell lines with standardized protocols.
  • Metabolite screening : LC-MS/MS to rule out off-target effects from degradation products.
  • Structural analogs : Compare activity trends with ’s chlorobenzyl vs. methoxyphenyl derivatives to isolate substituent effects .

Q. What computational tools predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., EGFR or COX-2).
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features (e.g., methylsulfanyl vs. chloro groups) with activity. ’s X-ray data can validate docking poses .

Q. How to assess stability and degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic (pH 1–13), oxidative (H2O2), and thermal (40–60°C) stress.
  • LC-MS/MS analysis : Identify degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation, as hinted in ).
  • Accelerated stability testing : Monitor potency loss over 1–3 months using bioassays .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins ( reports 0.1 mg/mL aqueous solubility).
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the amide moiety.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

Methodological Innovations

Q. How can AI-driven platforms optimize synthetic routes?

  • Reaction prediction : Tools like IBM RXN or Chematica propose alternative pathways.
  • Process intensification : highlights COMSOL Multiphysics for simulating continuous-flow reactors to reduce reaction times.
  • Data mining : Extract optimal conditions from databases (Reaxys, SciFinder) using NLP algorithms .

Q. What cross-disciplinary approaches enhance research on this compound?

  • Chemical biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach fluorescent probes for target identification.
  • Systems pharmacology : Integrate omics data (transcriptomics/proteomics) to map polypharmacology.
  • Machine learning : Train models on PubChem BioAssay data () to predict off-target interactions .

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